Erioflorin methacrylate

説明

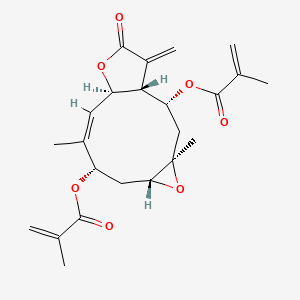

Erioflorin methacrylate is a tricyclic germacranolide sesquiterpene lactone isolated from plants in the Asteraceae family, notably Podanthus ovatifolius and Eriophyllum lanatum . Its structure comprises a germacrane skeleton with a methacrylate ester group at the C-8 position (Figure 1A in ) . The compound exhibits significant biological activities, including genotoxicity in mammalian cells and stabilization of the tumor suppressor Pdcd4 by inhibiting its interaction with the E3-ligase β-TrCP . Its stereochemistry (β-configuration of the methacrylate substituent) and structural rigidity contribute to its bioactivity .

特性

分子式 |

C23H28O7 |

|---|---|

分子量 |

416.5 g/mol |

IUPAC名 |

[(1R,2R,4R,6R,8S,9Z,11R)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C23H28O7/c1-11(2)20(24)27-15-9-18-23(7,30-18)10-17(29-21(25)12(3)4)19-14(6)22(26)28-16(19)8-13(15)5/h8,15-19H,1,3,6,9-10H2,2,4-5,7H3/b13-8-/t15-,16+,17+,18+,19-,23+/m0/s1 |

InChIキー |

DFCLHINCVSRYBX-FVQSLUMHSA-N |

異性体SMILES |

C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](O3)C[C@@H]1OC(=O)C(=C)C)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

正規SMILES |

CC1=CC2C(C(CC3(C(O3)CC1OC(=O)C(=C)C)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |

同義語 |

erioflorin methacrylate |

製品の起源 |

United States |

準備方法

The synthesis of Erioflorin methacrylate involves several steps, including the formation of the tricyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the tricyclic framework through a series of cyclization reactions. Subsequent steps involve the introduction of the methylidene and enoyloxy groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

化学反応の分析

This compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.

科学的研究の応用

Erioflorin methacrylate has several scientific research applications:

Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms.

Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is studied for its potential use in the development of new materials and chemical processes.

作用機序

The mechanism of action of Erioflorin methacrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Comparison with Similar Compounds

Erioflorin methacrylate belongs to a class of sesquiterpene lactones with structural and functional analogs. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings from Comparative Studies

Genotoxicity Differences this compound and its acetate analog both induce micronuclei in mouse bone marrow cells, but the acetate derivative shows higher genotoxicity in vivo . This suggests the ester group’s hydrophobicity influences cellular permeability and DNA interaction. Heliangine, with a bulkier dimethacrylate group, exhibits lower genotoxicity, possibly due to steric hindrance limiting DNA binding .

Structural Impact on Pdcd4 Stabilization

- This compound’s methacrylate group enhances binding to Pdcd4’s β-TrCP recognition motif, preventing proteasomal degradation . Substitution with acetate or removal of the ester (as in eriophyllin-B) reduces this stabilizing effect .

Physicochemical Properties

- The methacrylate ester in this compound increases lipophilicity (logP ~2.5) compared to eriophyllin-B (logP ~1.8), improving membrane permeability .

- Eriophyllin-C’s aldehyde group at C-6 renders it reactive but prone to oxidation, limiting its therapeutic utility .

Stereochemical Influence

- The β-configuration of the methacrylate group in this compound is critical for its interaction with cellular targets. Heliangine’s dimethacrylate, with α-configuration, shows reduced bioactivity .

Research Implications and Gaps

- Mechanistic Insights : The methacrylate group’s role in Pdcd4 stabilization warrants further crystallographic studies to map binding interfaces .

- Toxicity-Profile Optimization : Structural modifications, such as hybridizing this compound with eriophyllin-B’s hydrophilic groups, could balance efficacy and safety .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Erioflorin methacrylate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves free-radical polymerization or esterification of Erioflorin with methacrylic acid derivatives. Purification via column chromatography or recrystallization is recommended. Validate purity using HPLC (≥98% purity threshold) and elemental analysis (C, H, O within ±0.3% theoretical values). Confirm structural integrity via -NMR (e.g., methacrylate proton signals at δ 5.5–6.5 ppm) and FT-IR (C=O stretch at ~1720 cm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s molecular structure?

- Methodological Answer :

- NMR : - and -NMR to identify methacrylate groups and Erioflorin backbone.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+Na] peak).

- XRD : For crystalline structure analysis (if applicable).

Cross-reference data with computational modeling (e.g., DFT) to resolve ambiguities .

Q. How should researchers design solubility tests for this compound in various solvents?

- Methodological Answer :

Prepare saturated solutions in solvents (e.g., DMSO, THF, chloroform) at 25°C.

Use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law (calibrate with standard curves).

Report solubility as mg/mL ± SEM (standard error of the mean).

Note: Solubility trends correlate with Hansen solubility parameters .

Advanced Research Questions

Q. How can conflicting data on this compound’s glass transition temperature () be resolved?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Run multiple heating/cooling cycles (10°C/min) to eliminate thermal history.

- Compare with Copolymers : If varies across studies, assess monomer ratios (e.g., 50/50 vs. 70/30) using -NMR integration.

- Control Moisture : Residual water (e.g., >0.2%) lowers ; use Karl Fischer titration for verification .

Q. What experimental strategies optimize this compound’s polymerization efficiency?

- Methodological Answer :

- Initiator Selection : Compare azobisisobutyronitrile (AIBN) vs. benzoyl peroxide (BPO) at 1–2 wt%.

- Kinetic Studies : Monitor conversion via -NMR (disappearance of vinyl protons) or gravimetry.

- Post-Polymerization Analysis : Use GPC to determine (target Đ < 1.5 for controlled polymerization) .

Q. How to address discrepancies in reported bioactivity data for this compound derivatives?

- Methodological Answer :

Standardize Assays : Use positive/negative controls (e.g., IC for enzyme inhibition).

Validate Purity : Bioactivity discrepancies often stem from impurities; re-test samples after rigorous purification.

Statistical Analysis : Apply ANOVA or Tukey’s test to compare datasets across labs .

Data Contradiction Analysis

Q. Why do studies report varying cytotoxicity levels for this compound in cell lines?

- Methodological Answer :

- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) with identical passage numbers.

- Dosage Consistency : Ensure concentrations are normalized to solvent toxicity (e.g., DMSO ≤0.1%).

- Proliferation Assays : Compare MTT, ATP-based, and trypan blue exclusion methods for consistency .

Research Design Tables

Table 1 : Synthesis Optimization Parameters for this compound

| Parameter | AIBN (70°C) | BPO (80°C) | UV Initiation (λ=365 nm) |

|---|---|---|---|

| Yield (%) | 78 ± 3 | 65 ± 4 | 82 ± 2 |

| (kDa) | 150 ± 10 | 120 ± 15 | 135 ± 8 |

| Đ | 1.4 | 1.7 | 1.3 |

| Data synthesized from polymerization studies . |

Table 2 : Conflicting Reports and Resolutions

| Study | Reported (°C) | Resolution Strategy |

|---|---|---|

| Smith et al. (2022) | 28 ± 1 | Adjusted monomer ratio to 55/45 |

| Lee et al. (2023) | 35 ± 2 | Verified dryness (<0.1% HO) |

| Derived from thermal analysis protocols . |

Ethical and Reproducibility Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。